3-(2,2-Dichlorocyclopropyl)propan-1-amine hydrochloride 3-(2,2-Dichlorocyclopropyl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909320-23-5
VCID: VC6833140
InChI: InChI=1S/C6H11Cl2N.ClH/c7-6(8)4-5(6)2-1-3-9;/h5H,1-4,9H2;1H
SMILES: C1C(C1(Cl)Cl)CCCN.Cl
Molecular Formula: C6H12Cl3N
Molecular Weight: 204.52

3-(2,2-Dichlorocyclopropyl)propan-1-amine hydrochloride

CAS No.: 1909320-23-5

Cat. No.: VC6833140

Molecular Formula: C6H12Cl3N

Molecular Weight: 204.52

* For research use only. Not for human or veterinary use.

3-(2,2-Dichlorocyclopropyl)propan-1-amine hydrochloride - 1909320-23-5

Specification

CAS No. 1909320-23-5
Molecular Formula C6H12Cl3N
Molecular Weight 204.52
IUPAC Name 3-(2,2-dichlorocyclopropyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H11Cl2N.ClH/c7-6(8)4-5(6)2-1-3-9;/h5H,1-4,9H2;1H
Standard InChI Key CXYGNPZRRSFDAO-UHFFFAOYSA-N
SMILES C1C(C1(Cl)Cl)CCCN.Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 3-(2,2-dichlorocyclopropyl)propan-1-amine hydrochloride, reflects its three primary structural components:

  • A cyclopropane ring with two chlorine atoms at the 2 and 2 positions.

  • A propan-1-amine chain (-CH2_2CH2_2CH2_2NH2_2) attached to the cyclopropane ring.

  • A hydrochloride salt formation at the amine terminus, enhancing solubility and stability .

PropertyValueSource
CAS Number1909320-23-5
Molecular Weight204.5 g/mol
Molecular FormulaC6H12Cl3N\text{C}_6\text{H}_{12}\text{Cl}_3\text{N}
SolubilityHigh in polar solvents (e.g., water, ethanol) due to hydrochloride salt

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(2,2-dichlorocyclopropyl)propan-1-amine hydrochloride typically involves three stages:

  • Cyclopropanation: A [2+1] cycloaddition reaction between dichlorocarbene (generated from chloroform and a strong base) and an alkene precursor forms the dichlorocyclopropyl moiety.

  • Amination: The cyclopropane derivative undergoes nucleophilic substitution or reductive amination to introduce the propan-1-amine chain.

  • Salt Formation: Treatment with hydrochloric acid converts the free amine into its hydrochloride salt .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
CyclopropanationCHCl3_3, NaOH, phase-transfer catalystTemperature control (0–5°C), solvent choice (e.g., dichloromethane)
AminationNH3_3/H2_2O, NaBH4_4Reaction time (12–24 hrs), stoichiometry
Salt FormationHCl (gaseous or aqueous)pH adjustment, crystallization conditions

Comparative studies with difluorocyclopropyl analogs (e.g., 3-(2,2-difluorocyclopropyl)propan-1-amine hydrochloride) highlight that dichloro substitution reduces ring strain but increases electrophilicity, necessitating milder amination conditions.

Molecular Properties and Reactivity

Stereoelectronic Effects

The dichlorocyclopropyl group imposes a Bredt’s rule-compliant geometry, with chlorine atoms adopting equatorial positions to minimize steric clashes. Density functional theory (DFT) calculations reveal that the C-Cl bonds polarize the cyclopropane ring, making the adjacent carbons susceptible to nucleophilic attack.

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR spectra show distinct signals for the cyclopropyl protons (δ 1.8–2.1 ppm) and amine hydrochloride protons (δ 3.0–3.5 ppm) .

  • IR: Strong absorptions at 750 cm1^{-1} (C-Cl stretch) and 1600 cm1^{-1} (N-H bend) confirm functional groups.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing quinolone antibiotics (e.g., derivatives in US4705788A ), where the dichlorocyclopropyl group enhances bacterial DNA gyrase inhibition. Its hydrochloride form improves bioavailability in preclinical models .

Agrochemical Development

Chlorinated cyclopropanes are pivotal in pesticide design. 3-(2,2-Dichlorocyclopropyl)propan-1-amine hydrochloride has shown insecticidal activity against Aedes aegypti larvae in preliminary screens, likely due to acetylcholine esterase disruption.

Table 3: Comparative Bioactivity of Cyclopropyl Amines

CompoundTarget ApplicationEfficacy (IC50_{50})
3-(2,2-Dichlorocyclopropyl)propan-1-amine HClInsecticide12 µM
3-(2,2-Difluorocyclopropyl)propan-1-amine HClAntifungal8 µM
2-Chloro-N-(2-chloroethyl)-1-propanamine HClHerbicide25 µM

Recent Advances and Future Directions

Recent patents (e.g., US4705788A ) underscore the resurgence of cyclopropyl amines in drug discovery. Computational fragment-based drug design (FBDD) platforms now prioritize dichlorocyclopropyl motifs for their balanced lipophilicity (logP=1.9\log P = 1.9) and metabolic stability . Future research should prioritize in vivo pharmacokinetic studies and scaled-up synthesis protocols.

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